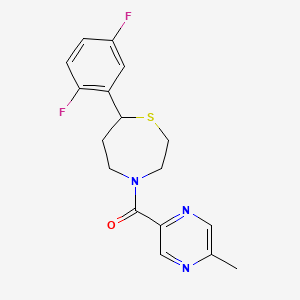
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazepane derivative that has been synthesized using specific methods and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone has significant biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-microbial effects against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. It is also stable under various experimental conditions, making it suitable for use in various assays. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone. One potential direction is the further investigation of its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Another direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in other fields of scientific research.
In conclusion, (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is a promising compound that has shown significant potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it an attractive target for further investigation. However, further studies are needed to fully understand its mechanism of action and its potential use in various applications.
Synthesis Methods
The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone involves the reaction of 2,5-difluoroaniline with ethyl 2-(5-methylpyrazin-2-yl)acetate to form the intermediate compound. This intermediate compound is then treated with thionyl chloride and triethylamine to form the desired product.
Scientific Research Applications
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c1-11-9-21-15(10-20-11)17(23)22-5-4-16(24-7-6-22)13-8-12(18)2-3-14(13)19/h2-3,8-10,16H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMLUVMMYQDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




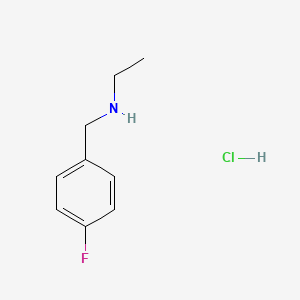
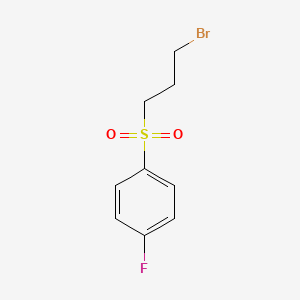
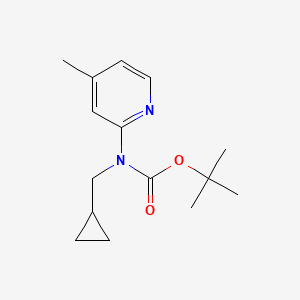
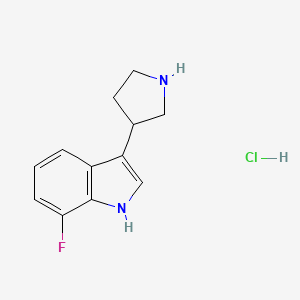

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)
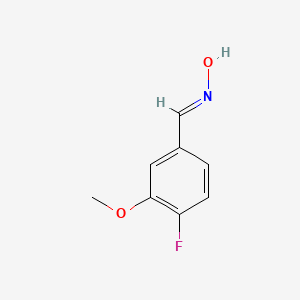
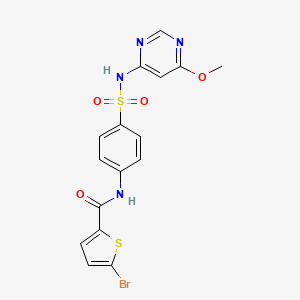
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370007.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2370010.png)
